molecular formula C24H22N2O6 B2688270 methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate CAS No. 898441-02-6

methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Cat. No.: B2688270
CAS No.: 898441-02-6
M. Wt: 434.448
InChI Key: DFVMRFFNTXVDAO-UHFFFAOYSA-N
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Description

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound that features a unique combination of indole, pyran, and benzoate moieties

Scientific Research Applications

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate has several applications in scientific research:

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Thus, research in this area is ongoing and future developments are expected.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Construction of the Pyran Ring: The pyran ring is formed via a cyclization reaction, often involving a Michael addition followed by an intramolecular aldol condensation.

    Linking the Indole and Pyran Units: The indole and pyran units are linked through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the pyran ring.

    Attachment of the Benzoate Group: The final step involves esterification to attach the benzoate group, typically using methyl benzoate and a suitable catalyst under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the indole moiety, leading to the formation of indole-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran and benzoate moieties, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyran and benzoate moieties.

    Substitution: Various ester derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbinol: Known for its anticancer properties.

    Pyranocoumarins: Compounds with a pyran ring fused to a coumarin structure, also studied for their biological activities.

    Benzoate Esters: Commonly used in various industrial applications due to their stability and reactivity.

Uniqueness

Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is unique due to its combination of indole, pyran, and benzoate moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

methyl 4-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c1-30-24(29)17-6-8-18(9-7-17)25-23(28)15-32-22-14-31-19(12-21(22)27)13-26-11-10-16-4-2-3-5-20(16)26/h2-9,12,14H,10-11,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVMRFFNTXVDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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